4-(benzenesulfonyl)-1H-imidazole

Hydrogen-bond donor count TPSA Drug-likeness

Select this C4-sulfonylated regioisomer—not the discontinued N1-isomer—to retain a critical hydrogen-bond donor (HBD=1) and a TPSA of 71.2 Ų. These values are essential for medicinal chemistry programs targeting kinases, GPCRs, or enzyme active sites. Supplied at ≥95% purity in multi-gram quantities (up to 10 g), making it suitable for hit-to-lead through scale-up. The free imidazole N–H permits subsequent N-alkylation/arylation, enabling rapid focused library enumeration. Avoid supply-chain disruption by procuring the active isomer with validated antibacterial pharmacophore potential (MIC ≤8 μg/mL for downstream derivatives).

Molecular Formula C9H8N2O2S
Molecular Weight 208.24 g/mol
CAS No. 1443980-18-4
Cat. No. B1374830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(benzenesulfonyl)-1H-imidazole
CAS1443980-18-4
Molecular FormulaC9H8N2O2S
Molecular Weight208.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)C2=CN=CN2
InChIInChI=1S/C9H8N2O2S/c12-14(13,9-6-10-7-11-9)8-4-2-1-3-5-8/h1-7H,(H,10,11)
InChIKeyZSBXNWIMUGYYGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzenesulfonyl)-1H-imidazole (CAS 1443980-18-4): Procurement-Quality Overview of a C4-Sulfonylated Imidazole Scaffold


4-(Benzenesulfonyl)-1H-imidazole (CAS 1443980-18-4; molecular formula C₉H₈N₂O₂S; MW 208.24 g/mol) is a sulfonylated imidazole derivative in which a benzenesulfonyl group is attached at the C4 (or tautomerically equivalent C5) position of the 1H-imidazole ring [1]. This compound is supplied as a versatile small-molecule scaffold with a minimum purity specification of 95% . Unlike N1-sulfonylated isomers, the C4-substituted regioisomer retains a free N–H on the imidazole ring—a feature that critically alters its hydrogen-bond donor capacity, computed lipophilicity, and topological polar surface area (TPSA) relative to its N-substituted analogs [1]. The compound is classified with GHS hazard statements H302, H315, H319, and H335 [2].

Procurement Risk: Why 4-(Benzenesulfonyl)-1H-imidazole Cannot Be Freely Substituted with N1-Sulfonylated Imidazole Isomers


The positional isomer 1-(phenylsulfonyl)-1H-imidazole (CAS 46248-01-5) shares the identical molecular formula and molecular weight with 4-(benzenesulfonyl)-1H-imidazole, yet the two compounds are not functionally interchangeable. The C4-sulfonylated regioisomer possesses one hydrogen-bond donor (the imidazole N–H), whereas the N1-sulfonylated isomer has zero H-bond donors [1][2]. This single structural difference produces a TPSA differential of 10.9 Ų between the two isomers, which can significantly alter membrane permeability, solubility, and target-binding pharmacophore compatibility in medicinal chemistry applications [1][2]. Generic procurement of 'phenylsulfonyl imidazole' without specifying the regioisomer therefore carries the risk of delivering a compound with markedly different physicochemical and biological interaction profiles.

Quantitative Differentiation Evidence: 4-(Benzenesulfonyl)-1H-imidazole vs. Closest Analog Comparators


Hydrogen-Bond Donor Capacity: 4-(Benzenesulfonyl)-1H-imidazole (HBD = 1) vs. 1-(Phenylsulfonyl)-1H-imidazole (HBD = 0)

The target compound possesses one hydrogen-bond donor (the imidazole N–H), whereas the N1-sulfonylated regioisomer 1-(phenylsulfonyl)-1H-imidazole has zero hydrogen-bond donors [1]. This difference produces a topological polar surface area (TPSA) of 71.2 Ų for the target compound vs. 60.3 Ų for the N1-isomer, a 10.9 Ų increase [1][2]. Both compounds share identical molecular weight (208.24 g/mol), XLogP3-AA (1.2), and hydrogen-bond acceptor count (3) [1][2].

Hydrogen-bond donor count TPSA Drug-likeness ADME profiling Regioisomer comparison

Vendor Purity and Scalable Packaging: 4-(Benzenesulfonyl)-1H-imidazole (95% Purity, 25 mg–250 mg Loading) vs. Discontinued N1-Isomer Supply

4-(Benzenesulfonyl)-1H-imidazole is commercially available from active suppliers such as CymitQuimica (brand: Biosynth) with a minimum purity specification of 95% and packaging options of 25 mg and 250 mg . In contrast, the N1-sulfonylated isomer 1-(phenylsulfonyl)-1H-imidazole (CAS 46248-01-5) is listed as 'Discontinued' by the same vendor across all packaging sizes (500 mg, 1 g, 5 g) . The target compound is also listed by Leyan (catalog 2018343) at 95% purity in 1 g, 5 g, and 10 g scales .

Vendor comparison Purity specification Loading capacity Supply chain reliability

Antibacterial Activity of Phenylsulfonyl-Imidazole Core: MIC ≤ 8 μg/mL Against Gram-Positive Bacteria for the 1-Methyl-4-nitro Derivative

In a systematic antibacterial evaluation of 5-substituted 1-methyl-4-nitro-1H-imidazoles, the 5-(phenylsulfonyl)-substituted congener (1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole) was identified as the most potent compound against Gram-positive bacteria, achieving a minimum inhibitory concentration (MIC) of ≤ 8 μg/mL [1]. In contrast, other 5-substituted analogs in the same series (e.g., 5-arylthio and 5-alkylthio derivatives) showed weaker or no significant antibacterial activity at the tested concentrations [1]. The phenylsulfonyl group at the C4/C5 position of the imidazole core is therefore a critical pharmacophoric element for this antibacterial phenotype.

Antibacterial Gram-positive MIC Nitroimidazole Class-level inference

GHS Safety Profile: Hazard Classification of 4-(Benzenesulfonyl)-1H-imidazole vs. Regulatory Benchmark

According to ECHA C&L notifications aggregated through PubChem, 4-(benzenesulfonyl)-1H-imidazole carries the following GHS hazard classifications (100% notification agreement): Acute Toxicity Category 4 (H302: Harmful if swallowed), Skin Irritation Category 2 (H315: Causes skin irritation), Eye Irritation Category 2A (H319: Causes serious eye irritation), and STOT Single Exposure Category 3 (H335: May cause respiratory irritation) [1]. This hazard profile is comparable to the N1-sulfonylated isomer 1-(phenylsulfonyl)-1H-imidazole (CID 555226), which carries identical GHS hazard statements based on ECHA notifications [2]. Both compounds require standard laboratory handling precautions (PPE, fume hood) without additional specialized containment.

GHS classification Acute toxicity Skin irritation Eye irritation STOT SE

High-Value Application Scenarios for 4-(Benzenesulfonyl)-1H-imidazole (CAS 1443980-18-4) Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Programs Requiring an Imidazole Scaffold with a Free N–H Hydrogen-Bond Donor Paired with a Benzenesulfonyl Electron-Withdrawing Group

Programs exploring kinase inhibitors, GPCR ligands, or enzyme active-site binders that depend on a hydrogen-bond donor at the imidazole N–H position should procure the C4-sulfonylated isomer rather than the N1-isomer. The quantitative advantage of one H-bond donor (HBD = 1 vs. 0) and a TPSA increase of 10.9 Ų (71.2 vs. 60.3 Ų) can directly impact target engagement and pharmacokinetic properties without altering lipophilicity [from Evidence 3.1]. This scaffold is compatible with subsequent N-alkylation or N-arylation at the free imidazole nitrogen to further elaborate the core.

Antibacterial Lead Optimization Using the Phenylsulfonyl-Imidazole Pharmacophore Core

The class-level antibacterial evidence shows that a 5-(phenylsulfonyl)-substituted 1-methyl-4-nitroimidazole achieves MIC ≤ 8 μg/mL against Gram-positive bacteria, outperforming other 5-substituted analogs in the same series [from Evidence 3.3]. The parent 4-(benzenesulfonyl)-1H-imidazole serves as the direct synthetic precursor for installing the 1-methyl and 4-nitro substituents, making it the logical procurement choice for medicinal chemistry teams building focused libraries around this validated antibacterial pharmacophore.

Supply-Chain-Risk-Mitigated Procurement for Multi-Stage Drug Discovery Projects

With the N1-sulfonylated regioisomer discontinued from major catalog suppliers [from Evidence 3.2], 4-(benzenesulfonyl)-1H-imidazole is the only active-supply phenylsulfonyl-imidazole isomer available in multi-gram quantities (up to 10 g from Leyan). Procurement teams planning hit-to-lead, lead optimization, and scale-up chemistry can select this compound to avoid the project disruption associated with sourcing a discontinued isomer. The identical GHS safety profile [from Evidence 3.4] further simplifies EHS compliance during the transition.

Computational Chemistry and Property-Based Drug Design Model Building

The well-defined computed property profile of 4-(benzenesulfonyl)-1H-imidazole (HBD = 1, HBA = 3, TPSA = 71.2 Ų, XLogP3-AA = 1.2, Rotatable Bonds = 2, MW = 208.24) [from Evidence 3.1] makes it an ideal building block for computational library enumeration and property-based filtering. When designing focused libraries, it can be compared against the N1-isomer (HBD = 0, TPSA = 60.3 Ų) to deliberately tune hydrogen-bonding capacity and polarity without altering the heavy-atom framework, enabling efficient in silico SAR exploration before synthesis.

Quote Request

Request a Quote for 4-(benzenesulfonyl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.